molecular formula C5H11BrO B1654688 2-Methyl-3-bromo-2-butanol CAS No. 2588-77-4

2-Methyl-3-bromo-2-butanol

Cat. No.: B1654688
CAS No.: 2588-77-4
M. Wt: 167.04 g/mol
InChI Key: YGHWXEJVGBPVSX-UHFFFAOYSA-N
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Description

2-Methyl-3-bromo-2-butanol is an organic compound with the molecular formula C5H11BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-bromo-2-butanol can be synthesized through several methods. One common approach involves the bromination of 2-methyl-2-butanol using hydrogen bromide (HBr) or phosphorus tribromide (PBr3) under controlled conditions . Another method includes the addition of bromine to 2-methyl-2-butene, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-bromo-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of different alcohols or ethers.

    Elimination: Formation of alkenes like 2-methyl-2-butene.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

2-Methyl-3-bromo-2-butanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-bromo-2-butanol involves its reactivity as a brominated alcohol. The bromine atom and hydroxyl group confer unique chemical properties, allowing the compound to participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-bromo-2-butanol is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

3-bromo-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHWXEJVGBPVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338285
Record name 3-Bromo-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2588-77-4
Record name 3-Bromo-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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